molecular formula C16H16ClN3O4 B2651875 N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide CAS No. 748776-44-5

N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide

Cat. No.: B2651875
CAS No.: 748776-44-5
M. Wt: 349.77
InChI Key: KEOLNUGJHWDYMA-UHFFFAOYSA-N
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Description

This compound is a phenoxy acetamide derivative featuring a 4-chloro-2-methoxyphenyl group and a hydrazinecarbonyl (hydrazide) substituent on the phenoxy ring. Its structure combines a polar acetamide backbone with electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c1-23-14-8-10(17)6-7-12(14)19-15(21)9-24-13-5-3-2-4-11(13)16(22)20-18/h2-8H,9,18H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOLNUGJHWDYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=CC=C2C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methoxyaniline and 2-hydroxybenzohydrazide.

    Formation of Intermediate: The 4-chloro-2-methoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-chloro-2-methoxyphenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 2-hydroxybenzohydrazide in a solvent like ethanol under reflux conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The hydrazinecarbonyl group can be reduced to form an amine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 4-chloro-2-hydroxyphenyl derivatives.

    Reduction: Formation of 2-(aminocarbonyl)phenoxyacetamide derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H17ClN2O3
  • Molecular Weight : 332.8 g/mol
  • IUPAC Name : 2-(4-chloro-2-methoxyphenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

The compound features a chloro-substituted aromatic ring and a hydrazine moiety, which are critical for its biological activity.

Anticancer Properties

Research indicates that N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide exhibits notable anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells, potentially through mitochondrial pathways. Studies have shown that compounds with similar structures can inhibit tumor growth and enhance apoptosis in various cancer cell lines, including breast and leukemia cancers .

Case Study: In Vitro Efficacy

A study demonstrated that derivatives of hydrazone compounds exhibited selective antiproliferative activity against MCF-7 breast cancer cells. The introduction of substituents on the hydrazone moiety significantly influenced their anticancer efficacy, suggesting a structure-activity relationship that could be explored further with this compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Hydrazones in general have shown effectiveness against various bacterial strains, indicating that this compound may possess similar activity. The hydrazone linkage is often associated with enhanced interaction with microbial targets, leading to increased antibacterial effects .

Synthesis Techniques

The synthesis of this compound typically involves:

  • Formation of Hydrazone : Reacting appropriate aldehydes with hydrazines.
  • Acetylation : Following the hydrazone formation, acetylation is performed to introduce the acetamide group.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

This multi-step synthesis allows for the exploration of various substituents that can enhance biological activity and selectivity.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in biological pathways.

    Pathways Involved: The compound may inhibit or modulate pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Cancer Phenoxy Acetamide Derivatives

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and related analogs (e.g., compounds 39, 40) exhibit potent anticancer activity against HCT-1, SF268, and MCF-7 cell lines (IC₅₀ values ranging from 0.5–5 µM) . Key Difference: The target compound lacks the quinazoline-sulfonyl moiety, which is critical for kinase inhibition in analogs like 38–40. Activity Inference: Hydrazide-containing compounds often exhibit DNA-binding or enzyme-inhibitory properties, suggesting possible antiproliferative effects distinct from sulfonylquinazoline derivatives.

α-Glucosidase Inhibitors with Indole-Carbohydrazide Moieties

  • (E)-2-(4-((4-((2-(1H-Indole-2-carbonyl)hydrazono)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-chlorophenyl)acetamide (11f) demonstrates α-glucosidase inhibition (IC₅₀ = 12.3 µM) due to its indole-triazole-hydrazide architecture . Key Difference: The target compound replaces the triazole-indole system with a simpler hydrazinecarbonyl-phenoxy group.

Antimicrobial Thiazolidinone and Schiff Base Derivatives

  • 2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide (4a–e) show moderate antibacterial activity against S. aureus and E. coli (MIC = 16–64 µg/mL) . Key Difference: The hydrazinecarbonyl group in the target compound differs from the thiazolidinone ring in 4a–e, which is essential for disrupting bacterial cell walls. Hydrazides may instead inhibit metalloenzymes or nucleic acid synthesis.

FPR2 Agonists with Pyridazinone Cores

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a selective FPR2 agonist, inducing neutrophil chemotaxis at nanomolar concentrations . Key Difference: The pyridazinone core in FPR2 ligands enables π-π stacking with receptor sites, whereas the target compound’s hydrazide may engage in hydrogen bonding or coordination chemistry, suggesting divergent signaling pathways.

Structural and Pharmacokinetic Insights

Substituent Effects on Bioactivity

Compound Key Substituents Bioactivity Highlight
Target Compound 4-Chloro-2-methoxyphenyl, hydrazide Unknown (predicted enzyme inhibition)
38 Quinazoline-sulfonyl Anticancer (IC₅₀ = 0.5 µM)
11f Indole-triazole-hydrazide α-Glucosidase inhibition (IC₅₀ = 12.3 µM)
7d Thiadiazole-pyridine Anticancer (IC₅₀ = 1.8 µM on Caco-2)
  • Hydrazide vs. Sulfonyl : Hydrazides may confer redox activity (e.g., ROS generation) absent in sulfonamide derivatives.

Biological Activity

N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3O3C_{18}H_{22}ClN_{3}O_{3} with a molecular weight of 372.29 g/mol. The compound features a chloro-substituted methoxyphenyl group linked to a hydrazinecarbonyl phenoxyacetamide structure.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

A study on related hydrazones demonstrated significant antimicrobial properties against various bacterial strains. Compounds with similar hydrazine functional groups showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans . This suggests that this compound may possess comparable antimicrobial efficacy.

Antitumor Activity

Research into hydrazone derivatives has indicated potential antitumor activity. For instance, nitro-substituted hydrazones exhibited selective cytotoxicity against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HL-60 (promyelocytic leukemia). These studies highlighted structure-activity relationships that could be relevant for understanding the antitumor potential of this compound .

Case Studies

  • Antimalarial Activity : A related class of compounds showed significant antimalarial activity in vitro against Plasmodium falciparum, indicating that modifications in the hydrazone structure can lead to enhanced activity against malaria . Future studies could explore the antimalarial potential of this compound.
  • Cytotoxicity Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of similar compounds on various cancer cell lines. Results indicate that certain hydrazone derivatives can induce apoptosis in cancer cells, providing a basis for further exploration of this compound's mechanism of action .

Data Tables

Activity Type MIC Range (µg/mL) Cell Lines Tested Reference
Antimicrobial3.12 - 50Various bacteria and fungi
AntitumorVariesMCF-7, HL-60
AntimalarialSignificantPlasmodium falciparum

Q & A

Q. Advanced

  • Catalyst Selection : Piperidine or DMAP in ethanol enhances nucleophilic attack efficiency by deprotonating intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while acetone/water mixtures facilitate precipitation for higher purity .
  • Stoichiometric Control : A 1.2:1 molar ratio of hydrazinecarbonyl reagent to acetamide precursor minimizes unreacted starting material .

How can the stability of this compound under varying pH and temperature conditions be assessed?

Q. Advanced

  • Accelerated Degradation Studies : Incubate the compound at 40–60°C in buffers (pH 1–13) and monitor decomposition via HPLC. Hydrazine derivatives are prone to hydrolysis under acidic conditions, requiring stabilization with antioxidants (e.g., BHT) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, with degradation profiles compared to structurally similar compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) .

What computational methods are used to predict reactivity and interaction mechanisms?

Q. Advanced

  • Density Functional Theory (DFT) : Models electronic transitions (e.g., HOMO-LUMO gaps) to predict sites for electrophilic attack, particularly on the hydrazinecarbonyl moiety .
  • Molecular Docking : Screens binding affinity to biological targets (e.g., COVID-19 protease), leveraging structural analogs like (E)-2-(4-((2-isonicotinoylhydrazono)methyl)phenoxy)-N-(4-methoxyphenyl)acetamide .

How can structural analogs of this compound be designed for improved bioactivity?

Q. Advanced

  • Functional Group Replacement : Substitute the methoxyphenyl group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance metabolic stability, as seen in phenoxyaromatic acid analogs .
  • Heterocyclic Integration : Replace the hydrazinecarbonyl group with thiadiazole or pyrimidine rings to modulate solubility and target specificity .

What techniques elucidate intermolecular interactions in the crystal lattice of this compound?

Q. Advanced

  • Hydrogen Bond Analysis : Identify C=O···H-N and C-H···O interactions via single-crystal XRD, as shown for N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .
  • Hirshfeld Surface Analysis : Quantifies contributions of van der Waals forces and π-π stacking, critical for understanding packing efficiency .

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